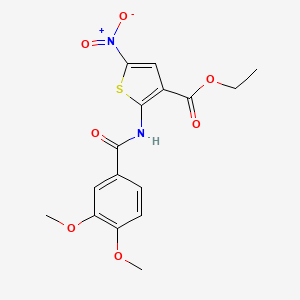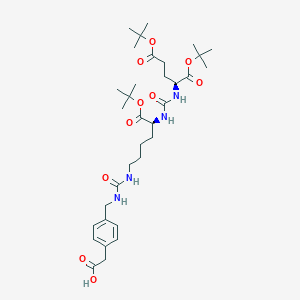![molecular formula C18H18N2O3S2 B2542023 N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-12-9](/img/structure/B2542023.png)
N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is an organic compound featuring a unique structure that integrates a pyrrolo[3,2,1-ij]quinoline core with a sulfonamide group. This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Routes: : Typically, the synthesis begins with the preparation of the pyrrolo[3,2,1-ij]quinoline core. This is followed by the incorporation of the sulfonamide group.
Reaction Conditions: : The synthesis involves several steps, usually starting with a cyclization reaction to form the pyrroloquinoline skeleton. This is followed by a sulfonation step to introduce the sulfonamide group.
Industrial Production Methods
Industrial Production: : Large-scale production may employ more efficient and cost-effective routes, such as batch or continuous-flow reactors, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may target the sulfonamide group, potentially leading to the formation of amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, modifying its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: : Examples include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reducing Agents: : Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Conditions: : Conditions vary depending on the target substitution, but often involve solvents like acetonitrile (CH₃CN) and catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines.
Substitution: : Various substituted quinoline derivatives.
Scientific Research Applications
N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has a range of scientific research applications:
Chemistry: : Used as a starting material for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: : Explored for its potential therapeutic effects, particularly in relation to its sulfonamide group, which is known to have various pharmacological activities.
Industry: : Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves several pathways:
Molecular Targets: : It may interact with enzymes or receptors that are sensitive to the sulfonamide group.
Pathways: : The exact pathways depend on the specific biological context but can include inhibition of bacterial enzymes or modulation of receptor activity.
Comparison with Similar Compounds
N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can be compared with other sulfonamide-containing compounds:
Similar Compounds: : Sulfamethoxazole, sulfadiazine.
Uniqueness: : The presence of the pyrrolo[3,2,1-ij]quinoline core distinguishes it from other sulfonamides, potentially leading to unique biological activities.
This compound's unique combination of structural features and functional groups makes it a fascinating subject for further research in chemistry, biology, and medicine
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-24-16-5-3-2-4-15(16)19-25(22,23)14-10-12-6-7-17(21)20-9-8-13(11-14)18(12)20/h2-5,10-11,19H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBFMSYQKQIOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
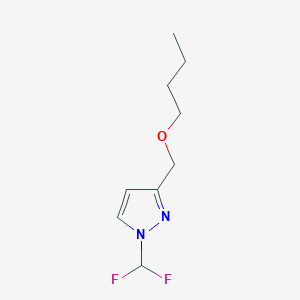
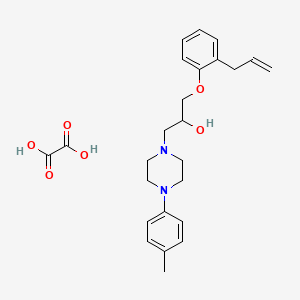
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2541944.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2541945.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2541947.png)
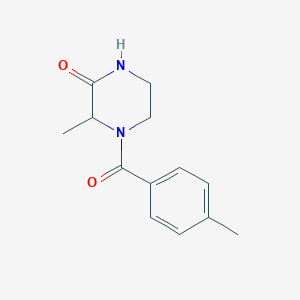
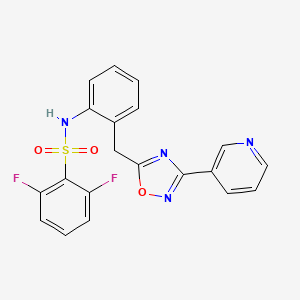
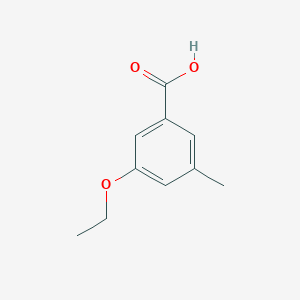
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2541956.png)
![5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541958.png)
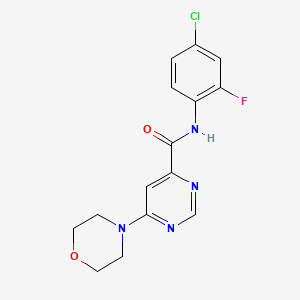
![3-(Pyridin-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2541961.png)
